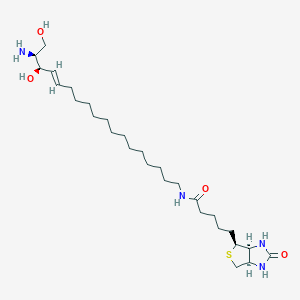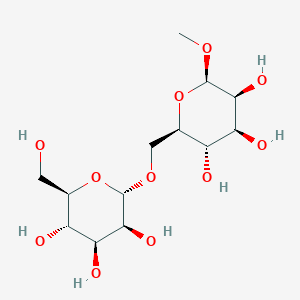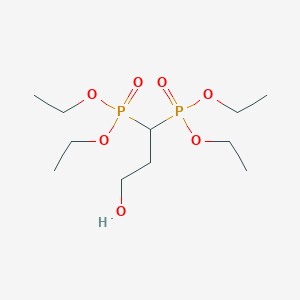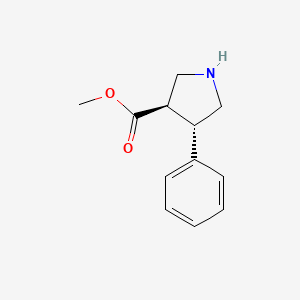
5-Hydroxy Propafenone Sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy Propafenone Sulfate is a metabolite of propafenone, a class Ic antiarrhythmic drug used to maintain sinus rhythm in patients with atrial fibrillation . This compound is formed through the hepatic metabolism of propafenone and has similar pharmacological properties . It is primarily used in research settings to study its effects on cardiac ion channels and its potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Propafenone Sulfate involves the hydroxylation of propafenone. This reaction is typically mediated by the cytochrome P450 enzyme CYP2D6 . The hydroxylation occurs at the aromatic ring of propafenone, resulting in the formation of 5-Hydroxy Propafenone . The sulfate group is then introduced through a sulfonation reaction using sulfuric acid or a suitable sulfonating agent .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to achieve high yields and purity . The final product is purified using techniques like crystallization, filtration, and chromatography .
化学反应分析
Types of Reactions
5-Hydroxy Propafenone Sulfate undergoes several types of chemical reactions, including:
Oxidation: Further oxidation of the hydroxyl group can occur under specific conditions.
Reduction: The compound can be reduced to its corresponding alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed in substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Hydroxy Propafenone Sulfate has several scientific research applications, including:
作用机制
The mechanism of action of 5-Hydroxy Propafenone Sulfate involves its interaction with cardiac ion channels. It primarily blocks the HERG (human ether-a-go-go-related gene) potassium channels, which are crucial for cardiac repolarization . By inhibiting these channels, the compound prolongs the action potential duration and refractory period, thereby exerting its antiarrhythmic effects . Additionally, it has some beta-adrenergic receptor blocking activity, contributing to its overall pharmacological profile .
相似化合物的比较
Similar Compounds
Propafenone: The parent compound, which has similar sodium and calcium channel activity but higher beta-blocking activity.
N-Despropylpropafenone: Another metabolite with weaker sodium channel activity but equivalent beta-receptor affinity.
Uniqueness
5-Hydroxy Propafenone Sulfate is unique due to its specific interaction with HERG channels and its distinct pharmacokinetic properties . Unlike propafenone, it has a lower beta-blocking activity, making it potentially safer for patients with certain cardiovascular conditions .
属性
CAS 编号 |
1346598-57-9 |
|---|---|
分子式 |
C₂₁H₂₇NO₇S |
分子量 |
437.52 |
同义词 |
1-[5-Hydroxy-2-[2-sulfo-3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone; 1-[5-Hydroxy-2-[3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone Sulfate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![D-[1-2H]Mannose](/img/structure/B1146200.png)
![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate](/img/structure/B1146204.png)





![cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate](/img/structure/B1146219.png)

